molecular formula C13H8BrF3O B6383576 3-Bromo-5-(4-trifluoromethylphenyl)phenol, 95% CAS No. 1261964-50-4

3-Bromo-5-(4-trifluoromethylphenyl)phenol, 95%

Cat. No. B6383576
CAS RN: 1261964-50-4
M. Wt: 317.10 g/mol
InChI Key: PMMARVZFHSLEEJ-UHFFFAOYSA-N
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Description

3-Bromo-5-(4-trifluoromethylphenyl)phenol, 95% (3-Br-5-(4-TFP)P) is an organic compound which has a variety of applications in scientific research. It is a colorless, crystalline solid with a molecular weight of 307.01 g/mol. It is soluble in water, alcohol, and other organic solvents. 3-Br-5-(4-TFP)P is used in a variety of biochemical and physiological studies, including studies of the mechanism of action of enzymes, the structure of proteins, and the biochemistry of cell membranes. In addition, 3-Br-5-(4-TFP)P is used in the synthesis of other compounds, such as pharmaceuticals, pesticides, and fragrances.

Scientific Research Applications

3-Br-5-(4-TFP)P has a variety of uses in scientific research. It is used in biochemical and physiological studies, including studies of the mechanism of action of enzymes, the structure of proteins, and the biochemistry of cell membranes. In addition, 3-Br-5-(4-TFP)P is used in the synthesis of other compounds, such as pharmaceuticals, pesticides, and fragrances.

Mechanism of Action

The mechanism of action of 3-Br-5-(4-TFP)P is not fully understood. However, it is thought to interact with proteins and enzymes in a variety of ways. For example, it may bind to specific sites on proteins, resulting in changes in their structure and function. It may also act as a substrate for enzymes, resulting in the formation of new products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Br-5-(4-TFP)P are not fully understood. However, it is known to interact with proteins and enzymes in a variety of ways. For example, it may bind to specific sites on proteins, resulting in changes in their structure and function. It may also act as a substrate for enzymes, resulting in the formation of new products. In addition, it may interact with cell membranes, resulting in changes in their structure and function.

Advantages and Limitations for Lab Experiments

The use of 3-Br-5-(4-TFP)P in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easily synthesized in a two-step process. In addition, it is soluble in water, alcohol, and other organic solvents, making it easy to work with in the laboratory. However, it is important to note that 3-Br-5-(4-TFP)P is a relatively new compound and its effects on proteins and enzymes are not fully understood.

Future Directions

There are several potential future directions for research into 3-Br-5-(4-TFP)P. These include further studies of its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals, pesticides, and fragrances. In addition, further research is needed to better understand its mechanism of action and its interactions with proteins and enzymes. Finally, further research is needed to investigate its potential toxicity and its potential uses in medical treatments.

Synthesis Methods

3-Br-5-(4-TFP)P can be synthesized in a two-step process. The first step involves the reaction of 4-trifluoromethylphenol with bromine in acetic acid to form the intermediate, 4-bromo-4-trifluoromethylphenol. The second step involves the reaction of the intermediate with sodium hydroxide in methanol to form 3-Br-5-(4-TFP)P. The reaction is carried out at a temperature of 80-85°C for 4-5 hours. The yield of the reaction is typically 95%.

properties

IUPAC Name

3-bromo-5-[4-(trifluoromethyl)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrF3O/c14-11-5-9(6-12(18)7-11)8-1-3-10(4-2-8)13(15,16)17/h1-7,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMARVZFHSLEEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)Br)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40686448
Record name 5-Bromo-4'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261964-50-4
Record name 5-Bromo-4'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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